molecular formula C13H11N3O5 B2644049 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid CAS No. 240799-48-8

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid

Cat. No.: B2644049
CAS No.: 240799-48-8
M. Wt: 289.247
InChI Key: PNLSGNWSMTWMLL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to an oxazole ring via an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by its functionalization with a nitro group. The ethenyl linkage is then introduced through a coupling reaction, and finally, the benzoic acid moiety is attached. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and may be carried out in solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and benzoic acid moiety also contribute to the compound’s overall activity by interacting with different pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol
  • 4-Hydroxy-2-quinolones
  • Benzamides

Uniqueness

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid is unique due to its specific structural features, such as the combination of an oxazole ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8-12(16(19)20)11(21-15-8)6-7-14-10-4-2-9(3-5-10)13(17)18/h2-7,14H,1H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLSGNWSMTWMLL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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